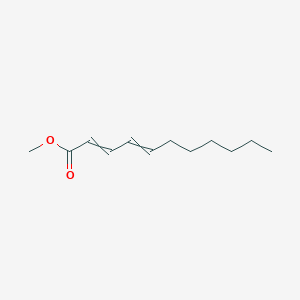

Methyl undeca-2,4-dienoate

Description

Significance of Conjugated Dienoic Systems in Organic Chemistry

Conjugated dienes are notably more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the four-carbon system, an effect that can be observed in their lower heats of hydrogenation. libretexts.org This electronic arrangement makes them key participants in a variety of important chemical transformations.

Perhaps the most notable reaction involving conjugated dienes is the Diels-Alder reaction, a powerful cycloaddition method for forming six-membered rings. transformationtutoring.com The stereochemistry and electronic nature of the diene are crucial for the outcome of such reactions. nih.gov Furthermore, conjugated systems readily undergo electrophilic addition reactions, which can lead to either 1,2- or 1,4-addition products, often controllable by kinetic or thermodynamic conditions. transformationtutoring.com The extended π-system also allows these molecules to absorb ultraviolet light, a property that is exploited in UV-Visible spectroscopy. transformationtutoring.com The presence of conjugated diene moieties in natural products is widespread, contributing to the biological activity and function of these compounds. nih.gov

Overview of Methyl Undeca-2,4-dienoate's Structural Context

Methyl undeca-2,4-dienoate is an aliphatic ester characterized by an eleven-carbon (undecane) backbone, a methyl ester functional group, and a conjugated diene system at the second and fourth carbon positions. The molecular formula of the compound is C12H20O2. nih.gov The conjugated system, consisting of C=C bonds at the 2-3 and 4-5 positions, is the most chemically significant feature of the molecule, dictating its reactivity. The ester group is attached at the C1 position.

Different stereoisomers of this compound can exist, such as (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z), depending on the geometric arrangement of substituents around the double bonds. The specific stereochemistry significantly influences the molecule's physical properties and its role in chemical reactions.

Below are key identifiers and computed properties for Methyl undeca-2,4-dienoate.

Chemical Identifiers for Methyl undeca-2,4-dienoate

| Identifier | Value |

|---|---|

| IUPAC Name | methyl undeca-2,4-dienoate |

| CAS Number | 77811-09-7 |

| Molecular Formula | C12H20O2 |

| InChIKey | USOOLPVJOOLOKK-UHFFFAOYSA-N |

Computed Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 196.29 g/mol |

| Exact Mass | 196.146329876 Da |

| XLogP3-AA | 4.2 |

| Topological Polar Surface Area | 26.3 Ų |

Data sourced from PubChem. nih.gov

Scope and Objectives of Academic Inquiry Pertaining to Methyl Undeca-2,4-dienoate

Academic interest in Methyl undeca-2,4-dienoate and related compounds spans several key areas of chemical research. One significant aspect is its presence as a natural product. Specifically, Methyl undeca-2,4-dienoate has been identified in Humulus lupulus (common hop), a plant widely used in the brewing industry. nih.gov This discovery prompts research into its biosynthesis, its potential contribution to the aroma and flavor profile of products derived from hops, and its ecological role.

A major focus of academic inquiry is the development of highly stereoselective synthetic methods to produce conjugated dienoic esters. nih.gov The precise control of the geometry of the double bonds (E/Z isomerism) is critical, as different stereoisomers can have distinct biological activities and chemical properties. Research has demonstrated that all four stereoisomers of the related ethyl undeca-2,4-dienoate can be synthesized with high isomeric purity (≥98%) using palladium-catalyzed reactions like Negishi and Suzuki couplings. pnas.orgnih.gov For instance, while traditional Suzuki coupling methods could result in lower purity for certain isomers, the use of specific bases like cesium fluoride (B91410) (CsF) has been shown to achieve high selectivity. nih.govnih.gov These synthetic strategies are crucial for producing specific isomers for further study and application, overcoming the limitations of isolating them from natural sources. Therefore, the objectives of research on Methyl undeca-2,4-dienoate include its isolation and characterization from natural sources and the advancement of synthetic methodologies that allow for the controlled and efficient creation of its various stereoisomers.

Structure

3D Structure

Properties

IUPAC Name |

methyl undeca-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOOLPVJOOLOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710893 | |

| Record name | Methyl undeca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77811-09-7 | |

| Record name | Methyl undeca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control in Methyl Undeca 2,4 Dienoate Derivatives

Strategies for the Construction of Undeca-2,4-dienoate Core Structures

The synthesis of the undeca-2,4-dienoate core is a significant challenge in organic chemistry, primarily due to the need for precise control over the stereochemistry of the conjugated diene system. Various synthetic methodologies have been developed to construct this structural motif, with palladium-catalyzed cross-coupling reactions and carbonyl olefination reactions being two of the most prominent strategies. These methods offer different advantages and limitations concerning reaction conditions, substrate scope, and, most critically, stereoselectivity.

Palladium-Catalyzed Alkenylation Reactions

Palladium-catalyzed alkenylation reactions are powerful tools for forming carbon-carbon bonds, providing direct pathways to synthesize β,γ-unsaturated carbonyl compounds from corresponding carbonyl compounds and alkenyl halides. nih.gov These transition-metal-catalyzed methods are particularly valuable for constructing conjugated diene systems like those in methyl undeca-2,4-dienoate derivatives. nih.govnih.gov Key examples of these protocols include the Negishi, Suzuki, and Heck couplings, each offering a unique approach to stereoisomer synthesis.

The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This method has been successfully employed to prepare all four stereoisomers of ethyl undeca-2,4-dienoate with high isomeric purity. nih.gov

In a notable application, the palladium-catalyzed alkenylation of (E)- and (Z)-β-bromoacrylates via Negishi coupling resulted in the formation of the corresponding undeca-2,4-dienoate isomers in ≥98% isomeric purity. nih.gov This high degree of stereoselectivity underscores the effectiveness of the Negishi protocol in controlling the geometry of the newly formed double bond, making it a superior method for accessing specific, high-purity stereoisomers of this compound. The reaction's utility is enhanced by the wide availability of functionalized organozinc reagents and the mild reaction conditions often employed. nih.gov

Table 1: Stereoisomer Synthesis of Ethyl Undeca-2,4-dienoate via Negishi Coupling

| Target Stereoisomer | Isomeric Purity |

|---|---|

| (2E,4E)-ethyl undeca-2,4-dienoate | ≥98% |

| (2Z,4E)-ethyl undeca-2,4-dienoate | ≥98% |

| (2E,4Z)-ethyl undeca-2,4-dienoate | ≥98% |

The Suzuki coupling reaction, a palladium-catalyzed process that couples organoboron compounds with organic halides, is another cornerstone of C-C bond formation. nih.gov While effective, its application in the synthesis of specific undeca-2,4-dienoate stereoisomers can be hampered by issues of stereoselectivity, which are highly dependent on the choice of base. nih.gov

For the synthesis of ethyl undeca-2,4-dienoate, particularly the (2Z,4E)-isomer, the use of conventional bases such as alkoxides and carbonates resulted in limited stereoisomeric purity of ≤ 95%. nih.gov However, research has shown that optimizing the promoter base can significantly enhance selectivity. The use of cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF) as the promoter base was found to be critical for achieving high stereocontrol, affording all four stereoisomers, including the challenging (2Z,4E) configuration, in ≥98% selectivity. nih.gov This demonstrates that careful selection of additives is crucial for overcoming the inherent limitations of the standard Suzuki protocol.

Table 2: Effect of Promoter Base on Stereoselectivity in Suzuki Coupling for (2Z,4E)-ethyl undeca-2,4-dienoate

| Promoter Base | Stereoisomeric Purity |

|---|---|

| Conventional (Alkoxides, Carbonates) | ≤ 95% |

| Cesium Fluoride (CsF) | ≥98% |

Heck alkenylation involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. nih.gov This method has been investigated for the stereoselective synthesis of undeca-2,4-dienoate isomers, showing mixed results depending on the target geometry. nih.gov

The reaction is satisfactory for producing the (2E,4E) and (2E,4Z) isomers, achieving purities of ≥98%. However, its effectiveness diminishes when targeting the (2Z,4E) isomer, for which the purity was found to be ≤ 95%. A significant limitation of the Heck reaction is its fundamental preference for E-selectivity with respect to non-halogenated terminal alkenes. This makes it impractical for preparing conjugated (Z,Z) alkenes. nih.gov

Table 3: Stereoisomeric Purity of Ethyl Undeca-2,4-dienoate via Heck Alkenylation

| Target Stereoisomer | Isomeric Purity |

|---|---|

| (2E,4E) | ≥98% |

| (2E,4Z) | ≥98% |

| (2Z,4E) | ≤ 95% |

Carbonyl Olefination Reactions

Carbonyl olefination reactions represent a classical and widely used approach for the synthesis of alkenes from carbonyl compounds. wikipedia.org These reactions are fundamental in organic synthesis for their ability to form carbon-carbon double bonds with varying degrees of stereocontrol. grafiati.com

The Wittig reaction is a well-established method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide, known as a Wittig reagent. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction is highly dependent on the nature of the ylide used. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Despite its broad utility, the application of Wittig-type olefinations, such as the Horner–Wadsworth–Emmons (HWE) and Still–Gennari (SG) variants, to the synthesis of undeca-2,4-dienoate isomers has shown considerable limitations. Systematic investigations revealed that while (2E,4E)-dienoic esters can be readily prepared in good yields, the synthesis of other isomers is less efficient. Specifically, neither the (2E,4Z) nor the (2Z,4Z) isomer could be prepared with a selectivity of ≥90% using these methods, highlighting a significant constraint in achieving comprehensive stereochemical control for this particular diene system. nih.gov

Horner-Wadsworth-Emmons (HWE) Olefination Limitations

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the formation of carbon-carbon double bonds, typically involving the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org While powerful, the classical HWE reaction presents a significant limitation regarding stereochemical control. Its primary drawback is a strong thermodynamic preference for the formation of the more stable (E)-alkene. wikipedia.orgorganic-chemistry.orgcore.ac.uk This inherent selectivity makes the synthesis of (Z)-isomers of methyl undeca-2,4-dienoate challenging using standard HWE conditions.

The stereochemical outcome is influenced by several factors, including the structure of the reactants and the reaction conditions, but the synthesis of geometrically pure (E)-isomers is the most common result. core.ac.uk For substrates like α-branched phosphonates reacting with aliphatic aldehydes, the steric bulk of the reagents plays a critical role in directing the stereoselectivity. wikipedia.org Furthermore, ketones are known to be more challenging substrates for HWE olefination due to their generally lower reactivity and the potential for reduced stereoselectivity compared to aldehydes. nih.gov This presents a hurdle in routes that might involve a ketone precursor. The dialkylphosphate salt byproduct, though easily removed by aqueous extraction, is another factor to consider in the reaction workup. wikipedia.org

Still-Gennari (SG) Olefination Challenges

To overcome the (E)-selectivity limitation of the classical HWE reaction, the Still-Gennari (SG) olefination was developed as a key modification to provide access to (Z)-olefins. bohrium.comyoutube.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, to kinetically favor the formation of the (Z)-isomer. wikipedia.orgnih.gov However, this approach introduces its own set of challenges.

The SG olefination requires specific and stringent reaction conditions to achieve high (Z)-selectivity. These typically include the use of strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) in conjunction with 18-crown-6 (B118740) as an additive to sequester the potassium cation. bohrium.comenamine.net The reaction is highly sensitive to these conditions, and deviations can lead to diminished stereoselectivity. nih.gov Furthermore, these reactions are often conducted at very low temperatures, commonly -78 °C, to ensure kinetic control is maintained. nih.gov Another challenge is substrate limitation; the SG olefination is generally not effective with ketones, particularly aryl ketones, which can react slowly and lead to side products. enamine.net Achieving consistent and high (Z)-selectivity can be difficult, as the outcome is highly dependent on the precise reagent types and reaction parameters employed. nih.gov

Iron-Catalyzed Cross-Coupling Approaches

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, abundant, and less toxic alternative to methods using precious metals like palladium. nih.govox.ac.uk These reactions are valuable for forming C–C bonds, a fundamental step in synthesizing complex molecules like methyl undeca-2,4-dienoate. nih.gov The pioneering work of Jay Kochi in the 1970s demonstrated that simple ferric salts could effectively catalyze the stereoselective coupling of alkenyl halides with Grignard reagents. nih.gov

Modern iron-catalyzed methods can be applied to construct conjugated diene systems. For instance, a strategy could involve the cross-coupling of an alkynyl Grignard reagent with an alkenyl bromide or triflate, catalyzed by an iron salt such as iron(III) chloride (FeCl₃). organic-chemistry.org This approach offers high stereoselectivity and is compatible with a variety of substrates. organic-chemistry.org Despite their advantages, a significant challenge in the field of iron catalysis is the complex and often poorly understood reaction mechanisms. The involvement of unstable, paramagnetic iron intermediates makes mechanistic studies difficult, leading to a more empirical understanding of the reactions. nih.gov Nonetheless, iron catalysis has been successfully applied in practical, kilogram-scale industrial cross-couplings, highlighting its viability for larger-scale synthesis. nih.gov

| Parameter | Description |

| Catalyst | Typically simple iron salts like Iron(III) chloride (FeCl₃). organic-chemistry.org |

| Coupling Partners | Alkenyl halides/triflates and organometallic reagents (e.g., Grignard reagents). nih.govorganic-chemistry.org |

| Advantages | Low cost, low toxicity, high abundance of iron. nih.gov |

| Challenges | Complex reaction mechanisms involving paramagnetic intermediates. nih.gov |

Rearrangement of β-Allenic Esters

An alternative approach to constructing the conjugated diene system of methyl undeca-2,4-dienoate involves the rearrangement of β-allenic esters. Allenoates are versatile intermediates in organic synthesis. Lewis acid-catalyzed reactions, for example, can induce a Claisen-type rearrangement of allenoates to form complex unsaturated esters. researchgate.net Specific to diene synthesis, the isomerization of allenes can be promoted under various catalytic conditions to yield conjugated dienes. This strategy leverages the high reactivity of the allene (B1206475) functional group to create the desired 2,4-diene structure. The stereochemical outcome of such rearrangements would be dependent on the catalyst and reaction conditions employed, offering a potential pathway to different isomers of the target molecule. Microwave irradiation has also been explored as an energy source to facilitate rearrangements of allenic esters, often completing reactions in a very short timeframe. researchgate.net

Stereoselective Synthesis of Methyl Undeca-2,4-dienoate Isomers

Control over (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-Configurations

The synthesis of specific geometric isomers of methyl undeca-2,4-dienoate requires precise control over the olefination methodology. The inherent stereochemical preferences of different HWE reaction variants are exploited to access the various (E,E), (E,Z), (Z,E), and (Z,Z) configurations.

(E,E)-Isomer : The most straightforward isomer to synthesize is often the (E,E)-dienoate. This is achieved using the classical Horner-Wadsworth-Emmons reaction, which thermodynamically favors the formation of (E)-alkenes. wikipedia.orgcore.ac.uk A sequential or tandem HWE reaction starting with appropriate precursors would predictably yield the all-(E) isomer.

(Z)-Containing Isomers : Accessing isomers with one or more (Z)-double bonds, such as the (E,Z)- or (Z,E)-isomers, necessitates the use of the Still-Gennari olefination. bohrium.com This modification is specifically designed to overcome the (E)-selectivity of the standard HWE reaction. nih.gov By strategically applying the Still-Gennari conditions at the desired step in the synthesis, a (Z)-double bond can be installed with high selectivity. The synthesis of the (Z,Z)-isomer would require the application of (Z)-selective conditions for the formation of both double bonds.

The choice of phosphonate (B1237965) reagent is central to directing the stereochemical outcome. Standard diethyl or dimethyl phosphonate reagents lead to (E)-products, while bis(2,2,2-trifluoroethyl) phosphonates are characteristic of the Still-Gennari protocol for obtaining (Z)-products. nih.gov

| Isomer Configuration | Primary Synthetic Method | Key Reagent/Condition | Citation |

| (E,E) | Horner-Wadsworth-Emmons (HWE) | Standard phosphonates (e.g., diethyl) | wikipedia.orgcore.ac.uk |

| (E,Z) or (Z,E) | Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) phosphonates, KHMDS, 18-crown-6 | bohrium.comnih.gov |

| (Z,Z) | Sequential Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) phosphonates, KHMDS, 18-crown-6 | bohrium.comnih.gov |

Diastereoselective and Enantioselective Methodologies

When the carbon chain of methyl undeca-2,4-dienoate or its precursors contains one or more stereocenters, the synthesis must address diastereoselectivity and enantioselectivity.

Diastereoselectivity often arises when a chiral reactant is used in the synthesis. For example, if the aldehyde or phosphonate reagent in an HWE or Still-Gennari reaction possesses a pre-existing stereocenter, the formation of the new double bond can proceed with diastereoselectivity. The degree of selectivity depends on the steric and electronic influence of the existing chiral center on the transition state of the reaction.

Enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries to differentiate between enantiomeric transition states. In the context of synthesizing chiral derivatives of methyl undeca-2,4-dienoate, several strategies can be envisioned:

Asymmetric HWE-type Reactions : Chiral phosphonate reagents can be used in Still-Gennari type reactions for applications such as the kinetic resolution of racemic aldehydes or the desymmetrization of meso-dialdehydes. bohrium.com

Organocatalysis : Chiral aminocatalysts, in conjunction with other catalysts, can promote highly enantio- and diastereoselective reactions, such as Diels-Alder cycloadditions, to build complex chiral structures that could serve as precursors. researchgate.net

Transition Metal Catalysis : Chiral ligand-metal complexes, for instance using copper, can catalyze reactions with high levels of stereocontrol, enabling the construction of contiguous stereocenters with high enantio- and diastereoselectivity. researchgate.net

These advanced methodologies allow for the synthesis of specific, optically active stereoisomers of functionalized methyl undeca-2,4-dienoate derivatives, which is crucial when the target molecule has defined three-dimensional biological activity.

New Frontiers in Methyl Undeca-2,4-dienoate Synthesis

Recent advancements in synthetic organic chemistry have paved the way for innovative and efficient methods for the synthesis of conjugated dienoic esters like methyl undeca-2,4-dienoate and its derivatives. These new frontiers focus on tandem reaction sequences and photochemical approaches, offering streamlined processes and novel reactivity patterns.

Tandem Reaction Sequences (e.g., Cross-Metathesis/Wittig Olefination)

Tandem reactions, which combine multiple synthetic steps into a single operation without the isolation of intermediates, represent a significant advance in efficiency and atom economy. A notable example is the ruthenium-catalyzed tandem cross-metathesis/Wittig olefination, which allows for the synthesis of conjugated dienoic esters from simple terminal olefins. rsc.org

This methodology integrates two powerful carbon-carbon bond-forming reactions: olefin metathesis and the Wittig olefination. rsc.org The process typically begins with the cross-metathesis of a terminal olefin with an α,β-unsaturated aldehyde, such as acrolein, catalyzed by a ruthenium-based olefin metathesis catalyst. The resulting aldehyde intermediate is not isolated but is immediately subjected to a Wittig-type olefination in the same pot. This subsequent step involves a phosphonium ylide generated in situ from a diazoacetate in the presence of triphenylphosphine, which is also catalyzed by the ruthenium complex. rsc.org

This tandem approach has been shown to be highly effective in generating a variety of dienoic esters with high stereoselectivity, predominantly yielding the (E,E)-isomer, and in good yields. rsc.org The versatility of this method allows for the use of a range of terminal olefins, making it a valuable tool for the synthesis of a diverse library of conjugated dienoic esters.

Table 1: Key Features of Tandem Cross-Metathesis/Wittig Olefination for Dienoic Ester Synthesis

| Feature | Description | Reference |

| Catalyst | Ruthenium-based olefin metathesis catalysts | rsc.org |

| Reactants | Terminal olefins, α,β-unsaturated aldehydes (e.g., acrolein), Diazoacetates, Triphenylphosphine | rsc.org |

| Key Transformations | Olefin cross-metathesis followed by in situ Wittig olefination | rsc.org |

| Stereoselectivity | High (E,E)-selectivity (>20:1) | rsc.org |

| Yields | Generally good (59-86%) | rsc.org |

Photochemical Approaches to Related Dienyl Systems

Photochemical methods offer unique pathways for the synthesis and modification of conjugated systems like dienyl esters, often leading to products that are not easily accessible through thermal reactions. These approaches utilize light to promote electronic excitation in molecules, thereby altering their reactivity and enabling transformations such as isomerizations and cycloadditions.

One relevant photochemical approach is the E,Z isomerization of conjugated dienoic esters. For instance, the irradiation of methyl (E,E)-2,4-hexadienoate, a related dienyl system, in the absence of any catalyst, results in a nonselective E,Z isomerization, leading to a mixture of all four possible stereoisomers. researchgate.net However, the stereochemical outcome can be controlled by the addition of catalysts. When the irradiation is carried out in the presence of a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), a selective isomerization occurs, favoring the formation of the Z isomer at the α,β-double bond. researchgate.net This provides a convenient method for preparing the thermodynamically less stable Z,E-isomer from the more stable E,E-isomer. researchgate.net

Another significant class of photochemical reactions applicable to dienyl systems is cycloaddition. Under photochemical conditions, conjugated dienes can undergo [2+2] and [4+4] cycloaddition reactions. libretexts.orgwikipedia.org While thermal cycloadditions like the Diels-Alder reaction ([4+2] cycloaddition) are common, photochemical excitation allows for otherwise forbidden cycloadditions to occur. libretexts.org For example, the irradiation of an alkene with UV light can lead to an excited state that can then react with a ground-state alkene in a [2+2] cycloaddition to form a cyclobutane (B1203170) ring. libretexts.org Similarly, [4+4] photocycloaddition of a 1,3-diene system can occur upon photoexcitation, leading to the formation of an eight-membered ring. wikipedia.org These photochemical cycloadditions provide powerful tools for the construction of complex cyclic and polycyclic structures from dienyl precursors.

Table 2: Examples of Photochemical Approaches for Dienyl Systems

| Photochemical Method | Substrate Example | Conditions | Outcome | Reference |

| E,Z Isomerization | Methyl (E,E)-2,4-hexadienoate | Irradiation | Nonselective mixture of stereoisomers | researchgate.net |

| Selective E,Z Isomerization | Methyl (E,E)-2,4-hexadienoate | Irradiation with Lewis acid (EtAlCl₂) | Selective formation of the α,β-Z isomer | researchgate.net |

| [2+2] Cycloaddition | General Alkenes/Dienes | UV light irradiation | Formation of cyclobutane rings | libretexts.org |

| [4+4] Cycloaddition | General 1,3-Dienes | Photoexcitation | Formation of eight-membered rings | wikipedia.org |

Chemical Reactivity and Transformation Mechanisms of Methyl Undeca 2,4 Dienoate

Reactions Involving the Conjugated Diene System

The conjugated system of double bonds in methyl undeca-2,4-dienoate is the primary site for several key reactions, including cycloadditions and oxidative cleavage.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, and conjugated dienes like methyl undeca-2,4-dienoate are excellent substrates for this transformation. wikipedia.org This reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile, which is typically an alkene or alkyne. masterorganicchemistry.com The ester group in methyl undeca-2,4-dienoate acts as an electron-withdrawing group, influencing the reactivity of the diene system.

For a successful Diels-Alder reaction, the diene must be able to adopt an s-cis conformation. In this conformation, the two double bonds are on the same side of the central single bond, allowing for the concerted formation of the new sigma bonds with the dienophile. The s-trans conformation, where the double bonds are on opposite sides, is generally more stable but is unreactive in this cycloaddition.

The general mechanism for the Diels-Alder reaction of methyl undeca-2,4-dienoate with a generic dienophile is illustrated below:

Table 1: Key Aspects of the Diels-Alder Reaction

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Diene Requirement | Must adopt s-cis conformation |

| Dienophile | Alkene or alkyne, often with electron-withdrawing groups |

| Product | Substituted cyclohexene (B86901) derivative |

Intramolecular Diels-Alder reactions are also a possibility, where the dienophile is part of the same molecule as the diene. organicreactions.org This leads to the formation of bicyclic or more complex polycyclic structures in a single step. organicreactions.org The feasibility of an intramolecular Diels-Alder reaction depends on the length and flexibility of the tether connecting the diene and dienophile moieties, which influences the ability of the molecule to adopt the necessary transition state geometry. masterorganicchemistry.com

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. In the case of methyl undeca-2,4-dienoate, this reaction can be used to break down the conjugated diene system, leading to the formation of smaller, functionalized molecules such as aldehydes, ketones, or carboxylic acids, depending on the workup conditions. masterorganicchemistry.com

The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). quora.com Subsequent workup of the ozonide determines the final products. A reductive workup, often using dimethyl sulfide (B99878) or zinc, will typically yield aldehydes or ketones. An oxidative workup, using hydrogen peroxide, will result in the formation of carboxylic acids. masterorganicchemistry.com

For methyl undeca-2,4-dienoate, ozonolysis would cleave both double bonds, potentially yielding a mixture of products. The expected fragments from the complete ozonolysis followed by a reductive workup are outlined in the table below.

Table 2: Potential Products from the Ozonolysis of Methyl Undeca-2,4-dienoate (Reductive Workup)

| Cleavage Site | Resulting Fragments |

| C2=C3 and C4=C5 | Glyoxal, Propanal, and Methyl glyoxylate |

This functionalization strategy can be a valuable tool for the synthesis of complex molecules from simpler precursors.

Ester Hydrolysis and Transesterification Pathways

The ester functional group of methyl undeca-2,4-dienoate is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification reactions.

Ester Hydrolysis:

Hydrolysis involves the cleavage of the ester bond by reaction with water, typically in the presence of an acid or a base catalyst, to yield a carboxylic acid and an alcohol.

Acid-catalyzed hydrolysis is a reversible process where the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. mdpi.com This reaction is also typically catalyzed by an acid or a base. mdpi.com For methyl undeca-2,4-dienoate, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester and methanol (B129727). This process is often used in the production of biodiesel. mdpi.com

Table 3: Comparison of Ester Hydrolysis and Transesterification

| Reaction | Reagents | Products | Catalyst | Reversibility |

| Hydrolysis | Water | Carboxylic acid + Methanol | Acid or Base | Acid-catalyzed is reversible; Base-catalyzed is irreversible |

| Transesterification | Alcohol (R'-OH) | New ester + Methanol | Acid or Base | Generally reversible |

Isomerization Studies and Stereochemical Stability

The stereochemistry of the double bonds in methyl undeca-2,4-dienoate is a crucial aspect of its chemical identity and reactivity. The conjugated diene system can exist as different geometric isomers (E/Z or cis/trans). The stability and interconversion of these isomers are important considerations in its synthesis and reactions.

Conjugated dienes are generally more stable than their non-conjugated counterparts due to the delocalization of π-electrons across the single bond connecting the two double bonds. researchgate.net Within the possible geometric isomers, the trans (E) configuration is typically more stable than the cis (Z) configuration due to reduced steric hindrance. adichemistry.com

Isomerization of the double bonds can be induced by various factors, including heat, light (photoisomerization), or the presence of catalysts. For instance, photochemical activation can lead to deconjugative isomerization in borylated dienoates, suggesting that similar transformations could be possible for methyl undeca-2,4-dienoate under specific conditions. chemrxiv.org The stereochemical outcome of reactions involving the diene, such as the Diels-Alder reaction, is highly dependent on the stereochemistry of the starting diene. Therefore, controlling and maintaining the desired isomeric form is critical for stereoselective synthesis. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Undeca 2,4 Dienoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. For methyl undeca-2,4-dienoate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure and stereochemistry.

The ¹H NMR spectrum of methyl undeca-2,4-dienoate is expected to show distinct signals for the olefinic protons of the conjugated diene system and the protons of the alkyl chain and methyl ester group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The four olefinic protons (H-2, H-3, H-4, and H-5) would resonate in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the double bonds and the electron-withdrawing carbonyl group. The proton at the C-3 position (H-3) is expected to be the most downfield signal as it is positioned between two double bonds and is influenced by the ester functionality. The proton at C-2 (H-2) will also be significantly downfield due to its proximity to the carbonyl group. The protons at C-4 and C-5 will be further upfield compared to H-2 and H-3.

The protons of the methyl ester (CH₃) would appear as a sharp singlet at approximately 3.7 ppm. The protons on the alkyl chain would exhibit characteristic chemical shifts and splitting patterns. The methylene group adjacent to the diene system (C-6) would be deshielded compared to other methylene groups and would likely appear around 2.1-2.3 ppm. The remaining methylene groups of the hexyl chain would resonate in the typical aliphatic region of 1.2-1.6 ppm, and the terminal methyl group (C-11) would appear as a triplet around 0.9 ppm.

Hypothetical ¹H NMR Data for Methyl (2E,4E)-undeca-2,4-dienoate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 5.8 - 6.0 | d | ~15 |

| H-3 | 7.2 - 7.4 | dd | ~15, ~10 |

| H-4 | 6.1 - 6.3 | dd | ~15, ~10 |

| H-5 | 5.6 - 5.8 | dt | ~15, ~7 |

| OCH₃ | ~3.7 | s | - |

| H-6 | 2.1 - 2.3 | q | ~7 |

| H-7 to H-10 | 1.2 - 1.6 | m | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in methyl undeca-2,4-dienoate would give a distinct signal.

The carbonyl carbon (C-1) of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The four sp²-hybridized carbons of the diene system (C-2, C-3, C-4, and C-5) would resonate in the olefinic region, between 115 and 150 ppm. The chemical shifts within this range would be influenced by their position relative to the ester group and within the conjugated system.

The carbon of the methyl ester (OCH₃) would appear around 51 ppm. The carbons of the alkyl chain would have chemical shifts in the aliphatic region (10-40 ppm), with the terminal methyl carbon (C-11) being the most upfield signal at approximately 14 ppm.

Hypothetical ¹³C NMR Data for Methyl (2E,4E)-undeca-2,4-dienoate

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C=O) | ~167 |

| C-2 | ~120 |

| C-3 | ~145 |

| C-4 | ~128 |

| C-5 | ~148 |

| OCH₃ | ~51 |

| C-6 | ~33 |

| C-7 | ~28 |

| C-8 | ~29 |

| C-9 | ~31 |

| C-10 | ~22 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the sequence of the diene system. It would also show the connectivity within the alkyl chain, for example, between H-5 and H-6, and so on, down to the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the proton signals with their attached carbon atoms. For example, the proton signal at ~5.8 ppm (H-2) would correlate with the carbon signal at ~120 ppm (C-2).

The stereochemistry of the double bonds in methyl undeca-2,4-dienoate, typically expected to be in the more stable (E,E) configuration, can be confirmed using Nuclear Overhauser Effect (NOE) spectroscopy. NOE is observed between protons that are close in space, regardless of whether they are bonded.

For the (2E,4E)-isomer, an NOE would be expected between H-2 and H-4, and between H-3 and H-5, due to their spatial proximity in this configuration. The absence of significant NOEs between H-2 and H-3, or H-4 and H-5, would further support the trans geometry of the double bonds. NOE experiments can also provide insights into the preferred conformation of the molecule, particularly around the single bonds. For instance, NOE data from a related, more complex molecule, the methyl ester of 3,5,7-trimethyl-2,4-undecadienoic acid, has been used to suggest a predominant s-cis conformation around the C3-C4 single bond in the (2E,4E)-diene system. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of methyl undeca-2,4-dienoate (C₁₂H₂₀O₂) would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 196, corresponding to its molecular weight.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For methyl undeca-2,4-dienoate, key expected fragments would include:

[M - 31]⁺: Loss of the methoxy radical (•OCH₃), resulting in an acylium ion at m/z 165.

[M - 59]⁺: Loss of the carbomethoxy group (•COOCH₃), leading to a fragment at m/z 137.

McLafferty Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen on the alkyl chain of the ester, the extended conjugation in methyl undeca-2,4-dienoate might lead to more complex rearrangement processes.

Cleavage of the alkyl chain: Fragmentation of the hexyl side chain would produce a series of characteristic ions separated by 14 mass units (CH₂).

The mass spectrum of the related compound (E,E)-2,4-undecadienal shows significant fragmentation of the alkyl chain, which suggests that similar fragmentation would be observed for the methyl ester.

Hypothetical EI-MS Fragmentation Data for Methyl undeca-2,4-dienoate

| m/z | Proposed Fragment |

|---|---|

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - •OCH₃]⁺ |

| 137 | [M - •COOCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. For Methyl undeca-2,4-dienoate, HRMS provides the exact mass, which is a critical first step in its identification.

The molecular formula of Methyl undeca-2,4-dienoate is C12H20O2. Its exact mass, calculated from the most abundant isotopes of its constituent atoms, is 196.14633 Da nih.gov. HRMS analysis of a purified sample of Methyl undeca-2,4-dienoate would be expected to yield a molecular ion peak ([M]+) corresponding to this exact mass, confirming its elemental composition.

Key fragmentation pathways for conjugated dienoates often involve cleavages at the ester group and along the unsaturated hydrocarbon chain. Common fragments would include the loss of the methoxy group (-OCH3) to give an acylium ion, and various hydrocarbon fragments resulting from cleavages along the alkyl chain. The presence of conjugated double bonds influences the stability of certain fragment ions, leading to a characteristic fragmentation pattern that can be used to deduce the position of the double bonds.

Table 1: Expected HRMS Data for Methyl undeca-2,4-dienoate

| Parameter | Expected Value |

| Molecular Formula | C12H20O2 |

| Exact Mass | 196.14633 Da |

| Molecular Ion | [M]+ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is the cornerstone for the analysis of volatile and semi-volatile compounds in complex mixtures. In the context of Methyl undeca-2,4-dienoate, GC-MS allows for its separation from other components and its subsequent identification based on its mass spectrum and retention time.

The retention time of a compound in GC is dependent on several factors, including its volatility, the polarity of the stationary phase of the GC column, and the temperature program used for the analysis mdpi.comcustoms.go.jp. For fatty acid methyl esters (FAMEs), retention times generally increase with the number of carbon atoms mdpi.com. The degree of unsaturation also plays a role, with unsaturated FAMEs often eluting slightly differently than their saturated counterparts on polar columns mdpi.com.

While a specific retention time for Methyl undeca-2,4-dienoate on a particular column is not documented in the provided search results, general principles of FAME analysis can be applied. On a standard non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, the retention time would be primarily influenced by its boiling point. On a more polar column, such as those with cyanopropylphenyl or polyethylene glycol phases, the conjugated double bonds and the ester group would lead to stronger interactions with the stationary phase, resulting in a longer retention time compared to a saturated ester of the same carbon number.

The mass spectrum obtained from the MS detector provides a fragmentation pattern that serves as a molecular fingerprint. This spectrum can be compared against spectral libraries for identification. For Methyl undeca-2,4-dienoate, the mass spectrum would be expected to show characteristic peaks corresponding to the fragmentation of a C12 conjugated dienoic acid methyl ester.

Table 2: General GC-MS Parameters for FAME Analysis

| Parameter | Typical Conditions |

| Column Type | Non-polar (e.g., DB-5ms) or Polar (e.g., DB-225ms, SLB-IL111) mdpi.com |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped, e.g., initial hold followed by a gradual increase in temperature mdpi.com |

| MS Ionization | Electron Ionization (EI) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Confirmation

Infrared and ultraviolet-visible spectroscopy are complementary techniques that provide information about the functional groups present in a molecule and the extent of electronic conjugation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For Methyl undeca-2,4-dienoate, the key functional groups are the ester and the conjugated carbon-carbon double bonds.

The IR spectrum of an α,β-unsaturated ester exhibits characteristic absorption bands. The carbonyl (C=O) stretching vibration of an α,β-unsaturated ester typically appears in the range of 1715-1730 cm⁻¹ orgchemboulder.comvscht.cz. This is at a lower wavenumber compared to saturated esters (1735-1750 cm⁻¹) due to the delocalization of π-electrons in the conjugated system, which weakens the C=O double bond. The carbon-carbon double bond (C=C) stretching vibrations for the conjugated system would be expected to appear in the 1600-1650 cm⁻¹ region. Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region orgchemboulder.comspectroscopyonline.com.

Table 3: Expected Characteristic IR Absorption Bands for Methyl undeca-2,4-dienoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1715 - 1730 orgchemboulder.comvscht.cz |

| Alkene (C=C) | Stretch (conjugated) | 1600 - 1650 |

| Ester (C-O) | Stretch | 1000 - 1300 orgchemboulder.comspectroscopyonline.com |

| C-H (sp²) | Stretch | ~3000 - 3100 libretexts.org |

| C-H (sp³) | Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated molecules like Methyl undeca-2,4-dienoate, the most significant transition is the π → π* transition.

The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. The extent of conjugation in a molecule directly influences its λmax. As the length of the conjugated system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic shift).

For α,β-unsaturated esters, the base value for the λmax is around 195 nm. The presence of a second conjugated double bond, as in a 2,4-dienoate system, significantly extends the conjugation and shifts the λmax to a longer wavelength. According to the Woodward-Fieser rules for conjugated dienes and enones, an additional conjugated double bond adds approximately 30 nm to the base value. Therefore, the λmax for Methyl undeca-2,4-dienoate is expected to be in the region of 225 nm.

Table 4: Predicted UV-Vis Absorption for Methyl undeca-2,4-dienoate

| Chromophore | Transition | Predicted λmax (nm) |

| α,β,γ,δ-unsaturated ester | π → π* | ~225 |

Computational Chemistry and Molecular Modeling of Methyl Undeca 2,4 Dienoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of properties for organic molecules like methyl undeca-2,4-dienoate.

This process typically involves:

Initial Structure Generation: Building an initial 3D model of methyl undeca-2,4-dienoate.

Conformational Search: Systematically rotating the dihedral angles of the flexible bonds (e.g., C4-C5, C5-C6, etc.) to generate a wide range of possible conformations.

Energy Minimization: Performing a geometry optimization on each generated conformer using a DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find its local energy minimum. arxiv.org

The resulting optimized geometries provide precise data on bond lengths, bond angles, and dihedral angles. The conformer with the lowest calculated energy is predicted to be the most abundant at equilibrium. The analysis of the potential energy surface helps to understand the energy barriers between different conformations. mdpi.comd-nb.info

| Conformer | Key Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Global Minimum (Anti) | ~180° | 0.00 | 75.2 |

| Local Minimum (Gauche) | ~60° | 1.15 | 12.4 |

| Local Minimum (Gauche) | ~-60° | 1.15 | 12.4 |

Once the lowest-energy conformers are identified, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. schrodinger.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors. nih.gov These are then converted into chemical shifts (δ, in ppm) for ¹H and ¹³C nuclei, which can be directly compared with experimental NMR spectra. nih.gov A strong correlation between the calculated and observed shifts validates the computed geometry. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. uc.pt These correspond to the absorption bands seen in an infrared (IR) spectrum. Because theoretical calculations often overestimate vibrational frequencies, the computed values are typically scaled by an empirical factor to improve agreement with experimental results. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.govijcrar.com This allows for the prediction of the maximum absorption wavelengths (λmax) in a UV-Vis spectrum, which for methyl undeca-2,4-dienoate would be dominated by π→π* transitions within the conjugated diene-ester system.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H2 (on C2) | 5.85 | 5.80 |

| H3 (on C3) | 7.30 | 7.26 |

| C1 (Carbonyl) | 167.5 | 167.0 |

| C4 | 145.2 | 144.8 |

DFT is used to analyze the electronic properties of a molecule by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO-LUMO Energies: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. schrodinger.com For methyl undeca-2,4-dienoate, the HOMO and LUMO are expected to be delocalized across the conjugated π-system.

Charge Distribution: DFT calculations can determine the distribution of electron density within the molecule. Methods like Mulliken Population Analysis or Natural Population Analysis (NPA) assign partial atomic charges to each atom. scielo.org.mx This information reveals the electrophilic and nucleophilic sites, with the carbonyl carbon of the ester group in methyl undeca-2,4-dienoate expected to carry a significant partial positive charge and the oxygen atoms carrying partial negative charges. scielo.org.mx

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap (ΔE) | 5.15 eV |

| Partial Charge on C=O Carbon | +0.45 e |

| Partial Charge on C=O Oxygen | -0.52 e |

Computational chemistry allows for the exploration of chemical reaction pathways by locating and characterizing transition states (TS). ims.ac.jp A transition state is the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. ims.ac.jpnih.gov

For methyl undeca-2,4-dienoate, DFT calculations could be used to:

Model its synthesis, for example, via a Wittig or Horner-Wadsworth-Emmons reaction, to understand the stereochemical outcome.

Predict the mechanism of its isomerization or degradation reactions.

Investigate its reactivity in pericyclic reactions, such as a Diels-Alder reaction where the diene system could participate.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction can be constructed, providing deep insight into the reaction mechanism. smu.edu

Molecular Mechanics (MM2) and Dynamics Simulations for Conformational Landscapes

While DFT is accurate, it is computationally intensive. Molecular Mechanics (MM) methods, such as the MM2 force field, offer a faster, classical alternative for exploring molecular conformations. nih.gov MM methods treat atoms as balls and bonds as springs, using a set of parameters (a force field) to calculate the potential energy of a given conformation.

For a flexible molecule like methyl undeca-2,4-dienoate, MM is particularly useful for performing an extensive initial conformational search to identify many low-energy structures. These candidate structures can then be re-optimized at a higher level of theory, like DFT, to obtain more accurate energies and geometries. mdpi.com

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. mdpi.com An MD simulation of methyl undeca-2,4-dienoate would reveal its dynamic behavior, showing how it flexes and folds at a given temperature. By analyzing the trajectory of an MD simulation, one can generate a conformational landscape, which is a map (often a 2D or 3D plot) showing the probability of the molecule adopting different shapes. mdpi.comnih.gov This provides a more complete picture of the molecule's flexibility than static calculations alone.

Quantum Chemical Studies of Molecular Properties

Quantum chemistry encompasses a broad range of methods, including DFT, used to calculate molecular properties derived from the principles of quantum mechanics. jocpr.com These studies provide a fundamental understanding of a molecule's behavior. unipd.it For methyl undeca-2,4-dienoate, quantum chemical calculations can determine a host of properties beyond those already mentioned:

Thermodynamic Properties: Calculation of standard enthalpies of formation (ΔH_f°), entropies (S°), and Gibbs free energies (G°) can be performed. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It highlights the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, providing a guide to intermolecular interactions and chemical reactivity. scielo.org.mx

| Property | Definition | Calculated Value |

|---|---|---|

| Enthalpy of Formation (ΔH_f°) | Standard heat of formation from elements | -115.5 kcal/mol |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.58 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.68 eV |

| Dipole Moment | Measure of net molecular polarity | 2.10 Debye |

Biological Activity and Biochemical Interactions of Methyl Undeca 2,4 Dienoate Non Human Focus

Enzyme Interaction Studies

Potential as Inhibitors of Biosynthetic Enzymes (e.g., Cholesterol Biosynthesis, HMG-CoA Synthase, based on related structures)

While direct studies on Methyl undeca-2,4-dienoate are limited, research on analogous structures provides insight into its potential as an enzyme inhibitor. A notable example is the β-lactone compound L-659,699, identified as (E,E)-11-[3-(hydroxymethyl)-4-oxo-2-oxytanyl]-3,5,7-trimethyl-2,4-undecadienoic acid. nih.gov This molecule, which shares the undecadienoic acid core structure, is a potent and specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase. nih.gov This enzyme is a key player in the mevalonate-dependent isoprenoid biosynthesis pathway, which is fundamental for cholesterol synthesis. nih.govwikipedia.org

In studies using partially purified cytoplasmic HMG-CoA synthase from rat liver, L-659,699 demonstrated significant inhibition with an IC50 value of 0.12 microM. nih.gov The specificity of this inhibition is noteworthy; the compound did not substantially affect other enzymes in the pathway, such as HMG-CoA reductase, or other lipid-metabolizing enzymes like β-ketoacyl-CoA thiolase and fatty acid synthase. nih.gov In cultured Hep G2 cells, L-659,699 inhibited the incorporation of acetate (B1210297) into sterols, further confirming its role in disrupting the early stages of cholesterol biosynthesis. nih.gov Another related compound, hymeglusin (B1673827), which is also a β-lactone inhibitor of HMG-CoA synthase, has been studied for its effects on the bacterial enzyme mvaS in Enterococcus faecalis, highlighting the broad interest in this class of molecules as enzyme inhibitors. nih.gov The human HMG-CoA synthase is significantly more sensitive to hymeglusin than the bacterial version, with a KI value approximately 10-fold lower. nih.gov

| Compound | Target Enzyme | Source Organism (for Enzyme) | IC50 / KI | Reference |

| L-659,699 | HMG-CoA Synthase | Rat (liver) | 0.12 µM (IC50) | nih.gov |

| Hymeglusin | HMG-CoA Synthase (mvaS) | Enterococcus faecalis | 700 nM (KI) | nih.gov |

| Hymeglusin | HMG-CoA Synthase | Human | 53.7 nM (KI) | nih.gov |

Susceptibility to Microsomal Degradation and Metabolic Pathways in Non-Human Systems

The metabolic fate of Methyl undeca-2,4-dienoate in non-human systems is not extensively documented in scientific literature. wiley.com However, the enzymatic machinery required for the biotransformation of α,β-unsaturated esters is known to be present across various animal species. wiley.com It is therefore anticipated that food-producing animals and other non-human organisms possess the capability to metabolize and excrete these flavoring agents. wiley.com

Parallels can be drawn from studies on structurally similar alkylamides. Research investigating the metabolism of 2-ene and 2,4-diene alkylamides using human liver microsomes indicated a time- and NADPH-dependent degradation. researchgate.net This suggests that these compounds are likely metabolized by cytochrome P450 (CYP450) enzymes. researchgate.net The susceptibility to this microsomal degradation was found to differ based on the specific chemical structure of the alkylamide. researchgate.net Given the presence of CYP450 enzyme systems in the livers of various animal models, it is plausible that Methyl undeca-2,4-dienoate would undergo similar oxidative metabolism. nih.gov

Interplay with Biological Receptors and Signaling Pathways

Currently, there is a lack of specific data detailing the direct interaction of Methyl undeca-2,4-dienoate with biological receptors or its influence on specific signaling pathways in any organism. While related classes of compounds, such as certain alkylamides, have been investigated for their effects on systems like the endocannabinoid system, these findings cannot be directly extrapolated to Methyl undeca-2,4-dienoate due to differences in their chemical structures (amide vs. ester linkage).

Biological Effects in Model Organisms (excluding human trials)

Activity in Plasmodium falciparum Strains (drawing parallels from related alkylamides)

While direct antiplasmodial studies on Methyl undeca-2,4-dienoate are not available, research on structurally related N-isobutylamides provides compelling evidence for potential activity against the malaria parasite, Plasmodium falciparum. Several alkylamides isolated from plants like Spilanthes acmella have demonstrated notable in vitro efficacy. nih.govnih.govoregonstate.eduresearchgate.net

Two such compounds, spilanthol (B142960) and undeca-2E-ene-8,10-diynoic acid isobutylamide, were tested against different P. falciparum strains. nih.govnih.govoregonstate.eduresearchgate.net Their activity varied between the mildly chloroquine-resistant PFB strain and the more resistant K1 strain, with greater potency observed against the K1 strain. nih.govnih.govoregonstate.edu These alkylamides are thought to inhibit the parasite by blocking erythrocytic schizogony during the ring stage. researchgate.net The findings suggest that the undecanamide (B1594487) backbone is a promising scaffold for antimalarial properties.

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Spilanthol | PFB (mildly chloroquine-resistant) | 16.5 | nih.govnih.govoregonstate.eduresearchgate.net |

| Undeca-2E-ene-8,10-diynoic acid isobutylamide | PFB (mildly chloroquine-resistant) | 41.4 | nih.govnih.govoregonstate.eduresearchgate.net |

| Spilanthol | K1 (chloroquine-resistant) | 5.8 | nih.govnih.govoregonstate.eduresearchgate.net |

| Undeca-2E-ene-8,10-diynoic acid isobutylamide | K1 (chloroquine-resistant) | 16.3 | nih.govnih.govoregonstate.eduresearchgate.net |

General Biological Studies (e.g., mentioned broadly for methyl tetradeca-2,4-dienoate)

General biological studies have identified related dien- and trienoate esters in nature, often functioning as pheromones. For instance, methyl (R,E)-(-)-tetradeca-2,4,5-trienoate has been identified as a sex attractant pheromone produced by the male dried bean beetle, Acanthoscelides obtectus. nih.govresearchgate.net This highlights a significant biological role for a closely related C14 methyl ester in insect communication. researchgate.net

Furthermore, various methyl tetradeca-dienoates have been isolated from natural sources. A study on the seeds of Leonotis nepetifolia identified several fatty acids, including methyl tetradeca-2,3-dienoate, methyl tetradeca-3,4-dienoate, and methyl tetradeca-4,5-dienoate. sld.cu The presence of these compounds in plants suggests they may play roles in plant physiology or defense, although these functions have not been fully elucidated.

Advanced Analytical Methodologies for Isolation, Purification, and Quantification of Methyl Undeca 2,4 Dienoate

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation of methyl undeca-2,4-dienoate from complex mixtures, such as reaction byproducts or natural extracts. The separation mechanism is based on the differential partitioning of the compound between a stationary phase and a mobile phase. sfu.ca

Gas-Liquid Chromatography (GLC) for Volatile Mixture Analysis

Gas-Liquid Chromatography (GLC) is an ideal method for analyzing volatile compounds like methyl undeca-2,4-dienoate. sfu.ca In GLC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a liquid film coated on the inside of a capillary column. sfu.ca Separation is achieved based on the compound's boiling point and its specific interactions with the stationary phase. reddit.com More volatile compounds or those with weaker interactions travel through the column faster and elute first. reddit.com

For the analysis of fatty acid methyl esters, derivatization is key, as the methyl ester form is more volatile than the corresponding free fatty acid, making it suitable for GLC analysis. sfu.ca The instrument is equipped with a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for quantification and identification.

Table 1: Illustrative GLC Parameters for Analysis of Dienoic Esters

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Capillary Column HP-5MS (5% phenylmethylpolysiloxane) | rsc.org |

| Dimensions | 30 m x 0.250 mm, 0.25 µm film thickness | rsc.org |

| Carrier Gas | Helium | rsc.org |

| Flow Rate | 1 mL/min (constant flow) | rsc.org |

| Injection Temp. | 250 °C | rsc.org |

| Detector Temp. | 280 °C (FID or MS) | rsc.org |

| Oven Program | Initial 70°C, ramp at 16°C/min to 300°C, hold for 5.625 min | rsc.org |

Column Chromatography (Flash, Preparative) for Purification

Column chromatography, particularly flash and preparative techniques, is extensively used for the purification of dienoic esters on a larger scale following chemical synthesis. pnas.org This solid-liquid chromatography method uses a solid adsorbent, most commonly silica (B1680970) gel, as the stationary phase and a liquid solvent or solvent mixture as the mobile phase (eluent). rochester.edu Separation is based on the polarity of the compounds; less polar compounds elute faster, while more polar compounds are retained longer on the silica gel.

In the synthesis of various stereoisomers of ethyl undeca-2,4-dienoate, a close analog of the methyl ester, flash chromatography with silica gel is the standard method for purification, achieving high isomeric purity (≥98%). pnas.org The choice of eluent system, typically a mixture of a non-polar solvent (like hexanes or pentane) and a slightly more polar solvent (like ethyl acetate (B1210297) or diethyl ether), is critical for achieving optimal separation. pnas.orgamazonaws.com

Table 2: Column Chromatography Conditions for Purifying Undeca-2,4-dienoate Analogs

| Compound | Stationary Phase | Eluent System | Purpose | Reference |

|---|---|---|---|---|

| (2E, 4E)-Ethyl undeca-2,4-dienoate | Silica Gel | 5% ethyl acetate in hexanes | Purification to ≥98% isomeric purity | pnas.org |

| (2E,4E)-Ethyl undeca-2,4-dienoate | Silica Gel | 1:49 Diethyl ether:pentane | Purification | amazonaws.com |

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a highly versatile and sensitive technique for both the analysis and purification of methyl undeca-2,4-dienoate. pageplace.de It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed for fatty acid methyl esters. scielo.br

The conjugated diene system in methyl undeca-2,4-dienoate acts as a chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). unina.itphcog.com Analytical methods have been developed for fatty acid methyl esters using C18 columns and gradient elution with mobile phases like methanol (B129727) and acetonitrile (B52724) mixtures, with detection typically set around 205 nm. scielo.br The high efficiency of HPLC allows for the separation of closely related isomers and provides excellent quantitative accuracy. scielo.br

Table 3: Typical HPLC Parameters for Fatty Acid Methyl Ester Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent ZORBAX SB-C18) | scielo.brphcog.com |

| Mobile Phase | Gradient or isocratic elution with Methanol/Acetonitrile/Water mixtures | scielo.brphcog.com |

| Detector | UV-Vis or Diode Array Detector (DAD) | scielo.br |

| Detection Wavelength | ~205 nm for fatty acid esters; can be optimized based on the specific chromophore | scielo.br |

| Flow Rate | 1.0 mL/min | phcog.com |

| Temperature | 40 °C | scielo.br |

Extraction and Concentration Methods

Prior to chromatographic analysis or after synthesis, methyl undeca-2,4-dienoate must often be extracted from a reaction mixture or a complex matrix and concentrated. Liquid-liquid extraction is a fundamental technique used for this purpose. Following a synthesis reaction, the mixture is typically quenched with an aqueous solution, and the organic product is extracted into an immiscible organic solvent like diethyl ether. pnas.org The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄) and concentrated using a rotary evaporator to yield the crude product, which can then be subjected to purification. pnas.org

Spectroscopic Quantification Techniques (e.g., UV-Vis spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and effective technique for the quantification of methyl undeca-2,4-dienoate, owing to its chemical structure. The presence of the conjugated double bond system (a diene) constitutes a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. unina.itmsu.edu

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. unchainedlabs.com To quantify the compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of methyl undeca-2,4-dienoate in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For conjugated dienoic esters, the λmax is typically in the 230-260 nm range.

Table 4: Principles of UV-Vis Spectrophotometric Quantification

| Parameter | Description | Reference |

|---|---|---|

| Principle | Beer-Lambert Law (A = εbc) | unchainedlabs.com |

| Chromophore | Conjugated diene system (-C=C-C=C-) | unina.it |

| Detection Range | Ultraviolet (UV) region, typically 230-260 nm for conjugated dienes | msu.eduunchainedlabs.com |

| Instrumentation | UV-Vis Spectrophotometer | unchainedlabs.com |

| Requirement | Compound must be dissolved in a UV-transparent solvent (e.g., ethanol, hexane) |

| Quantification | Based on a calibration curve generated from standards of known concentration | unchainedlabs.com |

Potential Industrial Applications of Methyl Undeca 2,4 Dienoate Non Clinical

Role in Flavor and Fragrance Compositions

Methyl undeca-2,4-dienoate and its closely related analogues are valued in the flavor and fragrance industry for their potent and characteristic notes. The arrangement of double bonds in the dienone structure is crucial to its olfactory and gustatory profile, which is predominantly characterized by fruity and fatty nuances.

While direct attribution of pear and hazelnut notes specifically to Methyl undeca-2,4-dienoate is not extensively documented, the flavor profiles of structurally similar compounds provide strong evidence for its potential contributions. For instance, the related aldehyde, trans,trans-2,4-Undecadienal, is noted for its utility in creating fatty and nut flavors, particularly hazelnut. bedoukian.com Similarly, ethyl deca-2,4-dienoate, an ester with a slightly shorter carbon chain, is well-regarded for its distinct Bartlett pear aroma. bedoukian.com This suggests that the undecadienoate moiety is a key determinant of these types of fruity and nutty characteristics. The waxy, citrus peel notes of 2-Undecenal further complement this profile, indicating that compounds in this class can add complexity to citrus and other fruit applications. bedoukian.com

Table 1: Flavor and Fragrance Profiles of Methyl Undeca-2,4-dienoate and Related Compounds

| Compound | Primary Notes | Secondary Notes | Common Applications |

| trans,trans-2,4-Undecadienal | Fatty, Nutty | Sweet Chicken Fat, Citrus | Hazelnut flavors, Melon, Cucumber |

| Ethyl 2,4-Decadienoate | Green, Pear | Waxy, Apple, Tropical Fruit | Pear, Apple, Mango flavors |

| 2-Undecenal | Waxy, Citrus Peel | Soapy | Orange and Grapefruit flavors |

Methyl undeca-2,4-dienoate is incorporated into fragrance concentrates to impart specific characteristics to the final product. Although precise formulation levels for this specific ester are proprietary, industry recommendations for analogous compounds offer a benchmark. For example, Methyl (E,Z)-2,4-decadienoate is recommended for use at levels up to 3.0% in fragrance concentrates, where it contributes a mild fruitiness. thegoodscentscompany.com Similarly, other powerful fragrance components like Violettyne (undeca-1,3-dien-5-yne) are used at levels up to 1.0% in concentrates to provide strong green, violet-leaf notes. fragranceu.com These fragrance concentrates are complex mixtures of aroma chemicals, essential oils, and solvents, which are then used in a wide array of consumer products, from fine perfumes to household goods. justia.comscribd.com

Application as Chemical Building Blocks and Intermediates

Beyond its sensory applications, the chemical structure of Methyl undeca-2,4-dienoate makes it a valuable intermediate in organic synthesis. Its conjugated double bond system and ester functional group are reactive sites for a variety of chemical transformations.

The synthesis of conjugated dienoic esters like Methyl undeca-2,4-dienoate is itself a subject of significant research, highlighting their importance as target molecules. Advanced chemical methods are employed to create specific stereoisomers of these compounds with high purity. For example, researchers have prepared all four stereoisomers of ethyl undeca-2,4-dienoate in ≥98% isomeric purity through palladium-catalyzed reactions like the Negishi coupling. nih.govpnas.org The ability to selectively synthesize a specific isomer (e.g., 2E,4E or 2Z,4E) is crucial because different isomers can have distinct biological activities or sensory properties. researchgate.net These synthetic routes demonstrate that undecadienoates serve as important models and components in the field of complex organic synthesis. pnas.orgresearchgate.net Their structure can be a key part of larger, more intricate molecules.

Table 2: Selected Synthesis Methods for Undecadienoate Esters

| Method | Key Reagents | Target Isomer(s) | Purity/Selectivity | Reference |

| Negishi Coupling | Pd-catalyst, ethyl (E)- and (Z)-β-bromoacrylates | All four stereoisomers | ≥98% | pnas.org |

| Suzuki Coupling | Pd-catalyst, CsF or ⁿBu₄NF as base | (2Z,4E)-isomer and others | ≥98% | pnas.org |

| Heck Alkenylation | Pd-catalyst | (2E,4E) and (2E,4Z) isomers | ≥98% | researchgate.net |

Methyl undeca-2,4-dienoate serves as a precursor or building block in the production of other specialty chemicals. Related compounds such as 2-Methylundecanoic acid are explicitly used as intermediates in the synthesis of various organic compounds, leveraging the reactivity of their functional groups. lookchem.com The ester group in Methyl undeca-2,4-dienoate can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the conjugated diene can undergo various cycloaddition and other reactions. These transformations allow for its conversion into a range of other chemicals used in industries such as agrochemicals and pharmaceuticals. thegoodscentscompany.com The production of fatty acid esters for use as biobased specialty chemicals is an area of active research, indicating the industrial value of ester intermediates like Methyl undeca-2,4-dienoate. mdpi.com

Future Research Directions and Unexplored Avenues for Methyl Undeca 2,4 Dienoate

Development of More Sustainable and Greener Synthetic Routes

The synthesis of specific stereoisomers of conjugated dienoic esters like methyl undeca-2,4-dienoate is crucial, as the geometry of the double bonds dictates the molecule's properties. Traditional methods such as the Horner-Wadsworth-Emmons (HWE) and Still-Gennari (SG) olefinations have shown limitations in selectivity and scope for producing all possible isomers of related compounds. For instance, neither the 2E,4Z nor the 2Z,4Z isomer of similar dienoic esters is easily prepared with high selectivity using these methods. nih.gov

Future research is moving towards more advanced and sustainable synthetic strategies that offer higher yields and stereoselectivity. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as highly effective methods.